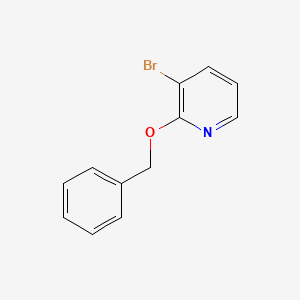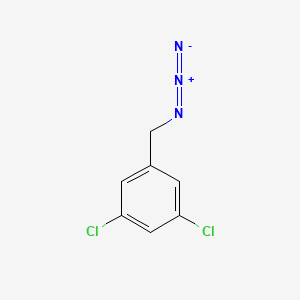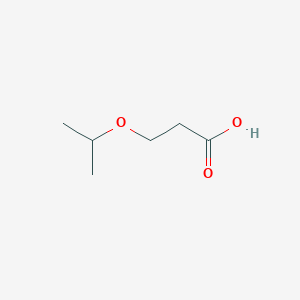
3-(Propan-2-yloxy)propanoic acid
Vue d'ensemble
Description
The compound 3-(Propan-2-yloxy)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various propanoic acid derivatives, which can offer insights into the chemical behavior and properties that might be relevant to 3-(Propan-2-yloxy)propanoic acid. For instance, the synthesis of different propanoic acid derivatives is explored, and their potential applications, such as antimicrobial activity, are noted . Additionally, the solubility of structurally related compounds in various solvents is measured, which could be indicative of the solubility characteristics of 3-(Propan-2-yloxy)propanoic acid .
Synthesis Analysis
The synthesis of propanoic acid derivatives is detailed in several studies. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves reactions of furan acids and esters with arenes in a superacid, which could be analogous to methods that might be used for synthesizing 3-(Propan-2-yloxy)propanoic acid . Another study describes the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid through a series of reactions including esterification, condensation, and catalytic hydrogenation, which demonstrates the multi-step nature of synthesizing complex propanoic acid derivatives .
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is crucial for understanding their chemical behavior. The crystal structure of one such derivative, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was determined using X-ray single crystal diffraction analysis . This type of analysis provides detailed information about the stereochemistry and conformation of the molecule, which is essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives is highlighted in several papers. The antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives suggests that these compounds can interact with biological systems, potentially through chemical reactions with cellular components . The solubility data for (S)-Naproxen, another propanoic acid derivative, in various solvents also implies that the compound can participate in solution-phase reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives are diverse. For example, the solubility of (S)-Naproxen in different solvents is thoroughly investigated, which is a critical property for drug formulation and delivery . The stability of 1,3-dichloro-2-propanol in water, although not a direct derivative of propanoic acid, provides insight into the stability considerations that must be taken into account for related compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : 3-(Propan-2-yloxy)propanoic acid and its derivatives have been synthesized using various methods. An improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a derivative, involves methyl esterification of 3-(4-hydroxyphenyl)acrylic acid followed by condensation and hydrogenation processes, offering a high yield and simpler operation (Deng Yong, 2010).
Chemical Structure and Analysis : Studies have been conducted to determine the chemical structures and analyze the quality control of various derivatives. For instance, analytical methods for quality control of 3-quinolin-4-one propanoic acids, similar in structure to fluoroquinolone antibiotics, have been explored (V. O. Zubkov et al., 2016).
Applications in Material Science and Organic Chemistry
Material Science Applications : Phloretic acid, a derivative, is used in the synthesis of polybenzoxazine, a material with a wide range of applications. It serves as a renewable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of pharmaceuticals. For example, the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates has been achieved (D. Basavaiah et al., 2001).
Environmental and Green Chemistry
- Green Chemistry Catalysts : The compound and its derivatives have been used in green chemistry applications, such as the one-pot synthesis of (S)-2-(6-methoxynaphtalen-2-yl)propanoic acid using Preyssler and Keggin-type heteropolyacids as green and reusable catalysts (A. Gharib et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBASXKSCNLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567261 | |
| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yloxy)propanoic acid | |
CAS RN |
41255-85-0 | |
| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



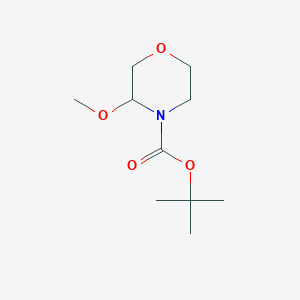


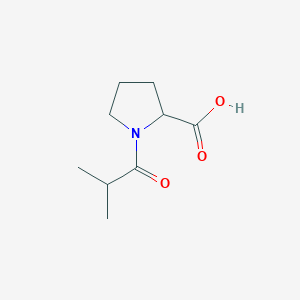
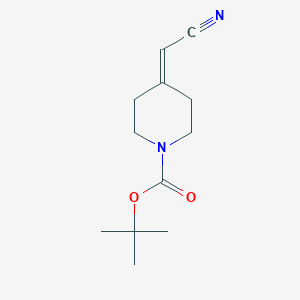
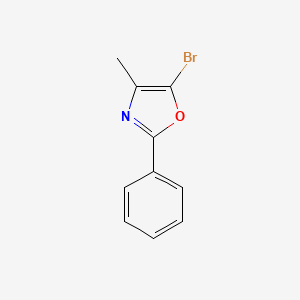
![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)
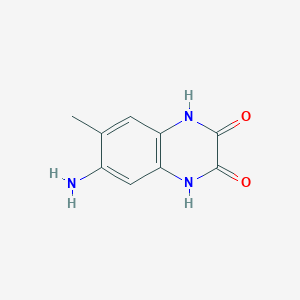

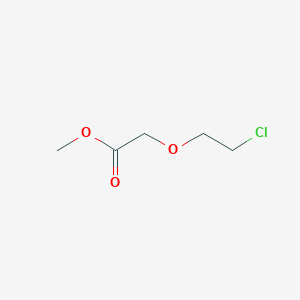
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)
